molecular formula C19H15N5 B291969 4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B291969
M. Wt: 313.4 g/mol
InChI Key: IJSXOCJZASWSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a tertiary amino compound and an aromatic amine.

Scientific Research Applications

Synthesis and Characterization

  • A study described the synthesis of novel compounds similar to 4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, highlighting their characterization using various spectroscopic methods and their potential biological activity (Noh, Kim, & Song, 2020).

Anticancer Activity

  • Research has shown that derivatives of this compound exhibit significant anticancer activities against various cancer cell lines, indicating their potential as therapeutic agents (Ghorab, El-Gazzar, & Alsaid, 2014).

Anti-Inflammatory Properties

  • Certain compounds structurally related to this compound have demonstrated anti-inflammatory properties without ulcerogenic activity, suggesting a potential for safer anti-inflammatory drugs (Auzzi et al., 1983).

Antimicrobial Activity

  • Studies have synthesized and tested derivatives of this compound, revealing notable antimicrobial activities against a range of bacterial and fungal strains, making them candidates for developing new antimicrobial agents (El-sayed et al., 2017).

Properties

Molecular Formula

C19H15N5

Molecular Weight

313.4 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C19H15N5/c1-2-7-15(8-3-1)24-19-16(12-22-24)18(20-13-21-19)23-11-10-14-6-4-5-9-17(14)23/h1-9,12-13H,10-11H2

InChI Key

IJSXOCJZASWSCA-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C3=NC=NC4=C3C=NN4C5=CC=CC=C5

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=NC4=C3C=NN4C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

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